molecular formula C9H14ClNOS B2850901 4-(Thiophen-3-yloxy)piperidine hydrochloride CAS No. 2034479-84-8

4-(Thiophen-3-yloxy)piperidine hydrochloride

Cat. No.: B2850901
CAS No.: 2034479-84-8
M. Wt: 219.73
InChI Key: PDDNVCVGVZJOGE-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yloxy)piperidine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It serves as a versatile synthetic intermediate or building block for the development of more complex molecules. This piperidine-based scaffold is recognized for its potential in drug discovery, particularly in the synthesis of compounds featuring a thiophene-heterocyclic core. Recent scientific literature highlights that structural analogs of this compound, specifically those combining a thiophene scaffold with a piperidine substituent, have been identified as promising hits in phenotypic screening for antiviral agents . These related compounds are being investigated as potent viral entry inhibitors against viruses such as Ebola, demonstrating potential value in early-stage antiviral research . The piperidine moiety is a common feature in many pharmacologically active molecules and can be critical for interacting with biological targets. Researchers utilize this chemical in exploratory studies to optimize biological activity and drug-like properties. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-thiophen-3-yloxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c1-4-10-5-2-8(1)11-9-3-6-12-7-9;/h3,6-8,10H,1-2,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDNVCVGVZJOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yloxy)piperidine hydrochloride typically involves the reaction of piperidine with thiophen-3-ol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yloxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the piperidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or thiophene rings.

Scientific Research Applications

4-(Thiophen-3-yloxy)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table compares 4-(Thiophen-3-yloxy)piperidine hydrochloride with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Features
4-(Thiophen-3-yloxy)piperidine HCl Thiophen-3-yloxy C₉H₁₂NOClS Not provided Not available Thiophene ether, piperidine core
4-(3-Methoxyphenyl)piperidine HCl 3-Methoxyphenyl C₁₂H₁₈ClNO 227.73 325808-20-6 Methoxy group, simpler aromatic
4-(((4-Fluorophenyl)thio)methyl)piperidine HCl (4-Fluorophenyl)thio-methyl C₁₂H₁₅ClFNS Not provided 1289384-72-0 Thioether linkage, fluorophenyl
4-(2-Fluoro-4-nitrophenoxy)piperidine HCl 2-Fluoro-4-nitrophenoxy C₁₁H₁₂FN₂O₃Cl Not provided SC-22066 (SynChem) Nitro and fluoro substituents
Paroxetine HCl (Pharmacopeial reference) Benzodioxolyl/fluorophenyl C₁₉H₂₀FNO₃·HCl 365.83 78246-49-8 SSRI drug, complex substitution

Key Observations :

  • Thiophene vs.
  • Substituent Position : The 3-position on thiophene (vs. 4-fluorophenyl in ) may alter steric and electronic interactions with biological targets.
  • Functional Groups : Thioether () and nitro-fluoro () substituents highlight the diversity of piperidine derivatives in drug discovery .

Physicochemical Properties

While direct data on the target compound is unavailable, analogs suggest:

  • Molecular Weight : Likely between 227–365 g/mol, based on similar compounds .
  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility. Thiophene’s sulfur may reduce solubility compared to methoxy or fluorophenyl groups .
  • Stability: Thiophene’s aromaticity may enhance stability under physiological conditions compared to non-aromatic substituents.

Q & A

Synthesis and Optimization

Basic Research Inquiry : Q. What are the key steps for synthesizing 4-(Thiophen-3-yloxy)piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodology :
    • Step 1 : React piperidine-4-ol with 3-bromothiophene in a nucleophilic substitution reaction using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to form 4-(thiophen-3-yloxy)piperidine .
    • Step 2 : Purify the intermediate via column chromatography (silica gel, ethyl acetate/hexane gradient).
    • Step 3 : Treat the free base with HCl in anhydrous ethanol to form the hydrochloride salt. Monitor pH to ensure complete protonation.
    • Optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 piperidine-4-ol to 3-bromothiophene) to maximize yield. Use TLC or HPLC to track reaction progress .

Advanced Research Inquiry : Q. How can researchers troubleshoot low yields during scale-up synthesis?

  • Methodology :
    • Controlled Experimentation : Perform kinetic studies to identify rate-limiting steps (e.g., steric hindrance at the piperidine oxygen).
    • Solvent Effects : Test alternative solvents (e.g., acetonitrile) to improve nucleophilicity .
    • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .
    • Data Analysis : Compare NMR (¹H, ¹³C) and mass spectrometry data of intermediates to detect side products (e.g., over-alkylation) .

Structural Characterization

Basic Research Inquiry : Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :
    • ¹H/¹³C NMR : Identify characteristic peaks:
  • Piperidine protons (δ 2.5–3.5 ppm, multiplet).
  • Thiophene aromatic protons (δ 6.8–7.2 ppm) .
    • FT-IR : Confirm N–H stretching (~2500 cm⁻¹) and C–O–C ether linkage (~1200 cm⁻¹).
    • Mass Spectrometry : Validate molecular ion [M+H]⁺ (calculated for C₉H₁₄ClNOS: 228.06 Da) .

Advanced Research Inquiry : Q. How can researchers resolve contradictions in spectral data, such as unexpected splitting in NMR?

  • Methodology :
    • Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility of the piperidine ring .
    • Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .
    • Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water) and analyze X-ray diffraction patterns to confirm stereochemistry .

Solubility and Stability

Basic Research Inquiry : Q. What solvent systems are suitable for in vitro assays involving this compound?

  • Methodology :
    • Solubility Screening : Test in DMSO (stock solution), PBS (pH 7.4), and ethanol.
    • Stability : Monitor degradation via HPLC over 24 hours at 37°C. Optimal stability in DMSO (<5% degradation) .

Advanced Research Inquiry : Q. How does solvent polarity affect the compound’s reactivity in cross-coupling reactions?

  • Methodology :
    • Kinetic Studies : Compare reaction rates in DMF (polar aprotic) vs. THF (less polar).
    • Hammett Analysis : Corolate substituent effects (thiophene vs. phenyl) on reaction efficiency .
    • UV-Vis Spectroscopy : Track π→π* transitions to infer electronic interactions in different solvents .

Biological Activity

Basic Research Inquiry : Q. What in vitro assays are recommended for preliminary screening of biological activity?

  • Methodology :
    • Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s assay) or kinase targets (ATP-Glo assay) .
    • Cytotoxicity : Use MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination) .

Advanced Research Inquiry : Q. How can contradictory results in receptor binding assays (e.g., serotonin vs. dopamine receptors) be analyzed?

  • Methodology :
    • Selectivity Profiling : Perform radioligand displacement assays across a panel of receptors (e.g., 5-HT₃, D₂).
    • Molecular Docking : Use AutoDock Vina to predict binding affinities and compare with experimental IC₅₀ values .
    • SAR Analysis : Synthesize analogs (e.g., replacing thiophene with furan) to isolate structural determinants of selectivity .

Computational Modeling

Basic Research Inquiry : Q. Which software tools are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodology :
    • ADMET Prediction : Use SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 interactions .

Advanced Research Inquiry : Q. How can MD simulations improve understanding of the compound’s mechanism of action?

  • Methodology :
    • System Setup : Simulate ligand-receptor complexes (e.g., 5-HT₃ receptor) in GROMACS with CHARMM36 force field.
    • Binding Free Energy : Calculate ΔG using MM-PBSA to validate docking results .
    • Trajectory Analysis : Identify key hydrogen bonds and hydrophobic interactions stabilizing the complex .

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